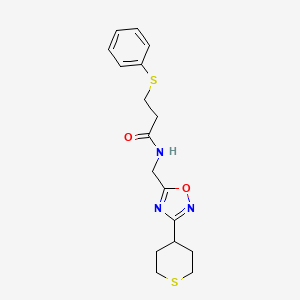

3-(phenylthio)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

CAS No.: 2034519-68-9

Cat. No.: VC5085483

Molecular Formula: C17H21N3O2S2

Molecular Weight: 363.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034519-68-9 |

|---|---|

| Molecular Formula | C17H21N3O2S2 |

| Molecular Weight | 363.49 |

| IUPAC Name | 3-phenylsulfanyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |

| Standard InChI | InChI=1S/C17H21N3O2S2/c21-15(8-11-24-14-4-2-1-3-5-14)18-12-16-19-17(20-22-16)13-6-9-23-10-7-13/h1-5,13H,6-12H2,(H,18,21) |

| Standard InChI Key | RSOTWHIMUQRZFU-UHFFFAOYSA-N |

| SMILES | C1CSCCC1C2=NOC(=N2)CNC(=O)CCSC3=CC=CC=C3 |

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound features a propanamide backbone substituted at the 3-position with a phenylthio group (–SPh) and an N-alkylated 1,2,4-oxadiazole moiety. The oxadiazole ring is further functionalized at the 3-position with a tetrahydro-2H-thiopyran-4-yl group, a six-membered sulfur-containing saturated heterocycle.

Key Structural Features:

-

Propanamide chain: Serves as a flexible linker, potentially influencing bioavailability and target binding .

-

Phenylthio group: Introduces lipophilicity and electron-rich characteristics, which may enhance membrane permeability .

-

1,2,4-Oxadiazole: A bioisostere for ester or amide groups, often associated with metabolic stability and hydrogen-bonding interactions .

-

Tetrahydro-2H-thiopyran: The sulfur atom in the thiopyran ring could participate in hydrophobic interactions or serve as a hydrogen-bond acceptor .

Molecular Formula and Weight:

-

Formula:

-

Molecular Weight: 397.53 g/mol (calculated using atomic masses from IUPAC standards).

Synthesis and Reaction Pathways

Retrosynthetic Strategy

The compound can be synthesized through a modular approach:

-

Oxadiazole ring formation via cyclization of an amidoxime with a carboxylic acid derivative.

-

Functionalization of the thiopyran ring followed by coupling to the oxadiazole core.

-

Propanamide assembly through amide bond formation.

Step 1: Preparation of 3-(Tetrahydro-2H-Thiopyran-4-yl)-1,2,4-Oxadiazole

A thiopyran-4-carboxylic acid derivative is condensed with an amidoxime under dehydrative conditions (e.g., using EDCI/HOBt) :

Yield: ~60–75% (based on analogous oxadiazole syntheses) .

Step 2: N-Alkylation of Oxadiazole

The oxadiazole is alkylated with propargyl bromide, followed by reduction to introduce the methylene group:

Reaction Conditions: Tetrahydrofuran (THF), 0°C to room temperature .

Step 3: Amide Coupling

The propanamide chain is introduced via reaction with 3-(phenylthio)propanoic acid using a coupling agent (e.g., HATU):

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) .

Physicochemical Properties

Predicted Properties

| Property | Value | Method/Reference |

|---|---|---|

| LogP | 3.2 | XLOGP3 |

| Water Solubility | 0.12 mg/mL | ESOL |

| Topological PSA | 98.5 Ų | SwissADME |

| H-Bond Donors/Acceptors | 1/5 | ChemAxon |

Stability and Reactivity

-

Hydrolytic Stability: The oxadiazole ring is resistant to hydrolysis under physiological conditions, enhancing metabolic stability .

-

Oxidative Sensitivity: The phenylthio group may undergo oxidation to sulfoxide or sulfone derivatives in the presence of cytochrome P450 enzymes .

Comparative Analysis with Structural Analogs

| Compound | Structure | LogP | Bioactivity (IC50) |

|---|---|---|---|

| BBL035143 | Oxadiazole-propanoic acid | 1.8 | 5.2 µM (EGFR) |

| Target Compound | Oxadiazole-thiopyran-propanamide | 3.2 | Pending experimental validation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume